molecular formula C18H20N2O2S B5420670 (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5420670
M. Wt: 328.4 g/mol
InChI Key: PKWAZRHFLNBZPH-ZHACJKMWSA-N
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Description

(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a furan ring, a butan-2-yl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the butan-2-yl group, and the formation of the carbamothioyl group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as response surface methodology can help in identifying the optimal conditions for the synthesis, including the choice of catalyst, solvent, temperature, and flow rates .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide include:

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[(2-butan-2-ylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-13(2)15-8-4-5-9-16(15)19-18(23)20-17(21)11-10-14-7-6-12-22-14/h4-13H,3H2,1-2H3,(H2,19,20,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWAZRHFLNBZPH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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